2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid
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Overview
Description
2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid is a useful research compound. Its molecular formula is C22H20N2O5S3 and its molecular weight is 488.59. The purity is usually 95%.
BenchChem offers high-quality 2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with structural features similar to the one mentioned have been synthesized and tested for antimicrobial and antifungal activities. For instance, rhodanineacetic acid derivatives have been investigated for potential drug applications, including antifungal properties. Some of these compounds have shown promise as antifungal agents against selected fungal species, although most compounds exhibited modest activity. Only specific derivatives strongly inhibited the growth of certain Candida species, suggesting their potential as selective antifungal agents (Doležel et al., 2009).
Antibacterial Activity
A series of new acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties were synthesized and tested against Gram-positive and Gram-negative bacterial strains. The derivatives generally showed antibacterial activity, particularly against Gram-positive strains, with some compounds displaying activity comparable to or higher than commonly used antibiotics like oxacillin and cefuroxime. This indicates the potential of such compounds in developing new antibacterial agents (Trotsko et al., 2018).
Antitumor and Cytotoxic Activities
Compounds bearing structural similarities to the query compound have also been explored for their antitumor activities. For example, xanthotoxin derivatives were synthesized and evaluated for their ability to inhibit the growth of HeLa cells, showing that certain derivatives have active properties against tumor cells, which could be of interest for cancer research (Abdel Hafez et al., 2009).
Fluorescent Chemical Sensors
Some derivatives, particularly those incorporating thioxothiazolidin elements, have been synthesized and characterized for their fluorescence properties, indicating potential applications as fluorescent chemical sensors. For example, a compound showed selective fluorescence quenching effects in the presence of Co2+, suggesting its use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to have significant influence onStaphylococcus aureus , Bacillus subtilis , and Candida albicans , but slight effect on Escherichia coli . These targets suggest that the compound may have antimicrobial properties.
Mode of Action
It’s known that the compound has a high level of free radical scavenging, as evidenced by the dpph assay . This suggests that the compound may act as an antioxidant, neutralizing harmful free radicals in the body.
Result of Action
Its potential antioxidant properties suggest that it may help protect cells from damage caused by harmful free radicals .
properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S3/c1-29-9-4-2-8(3-5-9)13-14-10-6-11(17(14)31-19-18(13)32-22(30)23-19)16-15(10)20(27)24(21(16)28)7-12(25)26/h2-5,10-11,13-17H,6-7H2,1H3,(H,23,30)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXWLQEJQCFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=S)N5)C6C4C(=O)N(C6=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid |
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